(but-3-en-1-yl)hydrazine dihydrochloride (but-3-en-1-yl)hydrazine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2624141-92-8
VCID: VC11527698
InChI: InChI=1S/C4H10N2.2ClH/c1-2-3-4-6-5;;/h2,6H,1,3-5H2;2*1H
SMILES:
Molecular Formula: C4H12Cl2N2
Molecular Weight: 159.05 g/mol

(but-3-en-1-yl)hydrazine dihydrochloride

CAS No.: 2624141-92-8

Cat. No.: VC11527698

Molecular Formula: C4H12Cl2N2

Molecular Weight: 159.05 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

(but-3-en-1-yl)hydrazine dihydrochloride - 2624141-92-8

Specification

CAS No. 2624141-92-8
Molecular Formula C4H12Cl2N2
Molecular Weight 159.05 g/mol
IUPAC Name but-3-enylhydrazine;dihydrochloride
Standard InChI InChI=1S/C4H10N2.2ClH/c1-2-3-4-6-5;;/h2,6H,1,3-5H2;2*1H
Standard InChI Key FGNQRHQNHUQLDH-UHFFFAOYSA-N
Canonical SMILES C=CCCNN.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of (but-3-en-1-yl)hydrazine dihydrochloride is C₄H₁₀N₂·2HCl, corresponding to a molecular weight of 161.06 g/mol. The structure consists of a hydrazine group (NH₂–NH₂) substituted with a but-3-en-1-yl chain (–CH₂CH₂CH=CH₂) and protonated by two equivalents of hydrochloric acid. Key features include:

  • Double bond position: The but-3-en-1-yl group introduces a terminal alkene at the third carbon, influencing reactivity toward electrophilic addition or polymerization .

  • Salt formation: Protonation of both hydrazine nitrogen atoms enhances water solubility and stability compared to the free base .

Table 1: Hypothetical Physical Properties Based on Structural Analogs

PropertyValue (Predicted)Basis for Prediction
Melting point180–200 °C (decomposition)Hydrazine dihydrochloride
Solubility in water>200 g/L (20°C)Hydrazine salt analogs
Density1.3–1.5 g/cm³Alkylhydrazine hydrochlorides
pKa (hydrazine group)~3–4 (first protonation)Hydrazine derivatives

Synthesis and Manufacturing Approaches

The synthesis of (but-3-en-1-yl)hydrazine dihydrochloride can be inferred from methods used for analogous compounds, such as tert-butyl hydrazine hydrochloride . A proposed pathway involves:

Alkylation of Hydrazine with But-3-en-1-yl Bromide

  • Reaction: Hydrazine hydrate reacts with but-3-en-1-yl bromide in an acidic buffer (e.g., acetic acid) to form the monosubstituted hydrazine intermediate.

    NH2NH2+CH2=CHCH2CH2BrNH2NHCH2CH2CH=CH2+HBr\text{NH}_2\text{NH}_2 + \text{CH}_2=CHCH_2CH_2Br \rightarrow \text{NH}_2\text{NHCH}_2CH_2CH=CH_2 + \text{HBr}
  • Hydrochlorination: Treatment with hydrogen chloride gas converts the free base to the dihydrochloride salt :

    NH2NHCH2CH2CH=CH2+2HClNH3+NH2CH2CH2CH=CH22Cl\text{NH}_2\text{NHCH}_2CH_2CH=CH_2 + 2\text{HCl} \rightarrow \text{NH}_3^+\text{NH}_2\text{CH}_2CH_2CH=CH_2·2\text{Cl}^-

Critical Parameters:

  • Temperature: 40–60°C to minimize alkene polymerization .

  • pH control: Maintained below 4 to prevent decomposition of the hydrazine backbone .

  • Yield optimization: Reported yields for tert-butyl analogs reach ~85–90% , suggesting comparable efficiency for this synthesis.

Stability and Reactivity Profile

Thermal and Chemical Stability

  • Thermal decomposition: Decomposes above 200°C, releasing HCl and forming polymeric byproducts .

  • Incompatibilities: Reactive toward strong oxidizers (e.g., peroxides) and heavy metals, which catalyze decomposition .

  • Storage: Requires airtight containers at temperatures below 30°C to prevent hygroscopic degradation .

Reactivity of the Alkenyl Group

The terminal double bond enables participation in:

  • Diels-Alder reactions: As a dienophile in cycloadditions for heterocycle synthesis.

  • Radical polymerization: Potential for creating polyhydrazine materials under initiators like AIBN .

Industrial and Materials Science Applications

Corrosion Inhibition

Hydrazine salts are effective in mitigating metal corrosion in acidic environments. The alkenyl group could adsorb onto metal surfaces, forming protective films .

Polymer Precursors

The compound’s dual functional groups (hydrazine and alkene) make it a candidate for synthesizing:

  • Conductive polymers: Via oxidative polymerization of the hydrazine moiety.

  • Crosslinking agents: For epoxy resins or polyurethanes .

Future Research Directions

  • Synthetic optimization: Screening alternative alkylating agents (e.g., but-3-en-1-yl tosylate) to improve regioselectivity.

  • Biological screening: Testing against neurodegenerative disease targets (AChE, BACE-1) using assays described for indole-hydrazine hybrids .

  • Material studies: Investigating thermal stability for high-temperature polymer applications.

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